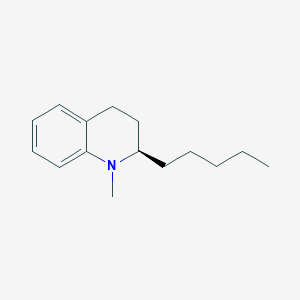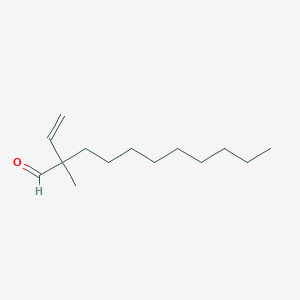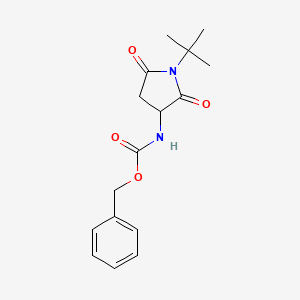![molecular formula C12H18O B14255173 1-Butylbicyclo[3.2.1]oct-6-en-2-one CAS No. 180398-88-3](/img/structure/B14255173.png)
1-Butylbicyclo[3.2.1]oct-6-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butylbicyclo[3.2.1]oct-6-en-2-one is an organic compound with the molecular formula C12H18O. It is characterized by a bicyclic structure that includes a ketone functional group. The compound is notable for its unique structural features, which include a five-membered ring, a six-membered ring, and a seven-membered ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butylbicyclo[3.2.1]oct-6-en-2-one typically involves the reaction of bicyclo[3.2.1]oct-6-en-2-one with butylating agents under controlled conditions. The reaction conditions often include the use of solvents such as diethyl ether and catalysts to facilitate the butylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
1-Butylbicyclo[3.2.1]oct-6-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Butylbicyclo[3.2.1]oct-6-en-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Butylbicyclo[3.2.1]oct-6-en-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and exerting its effects. The ketone group plays a crucial role in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
8,8-Dimethyl-1-butylbicyclo[3.2.1]oct-6-en-2-one: Similar structure but with additional methyl groups.
Bicyclo[3.2.1]oct-6-en-2-one: The parent compound without the butyl group.
Uniqueness
1-Butylbicyclo[3.2.1]oct-6-en-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the butyl group enhances its hydrophobicity and influences its reactivity compared to its unsubstituted counterpart .
Properties
CAS No. |
180398-88-3 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
1-butylbicyclo[3.2.1]oct-6-en-2-one |
InChI |
InChI=1S/C12H18O/c1-2-3-7-12-8-6-10(9-12)4-5-11(12)13/h6,8,10H,2-5,7,9H2,1H3 |
InChI Key |
NSUAOSVIFPSCML-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC12CC(CCC1=O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


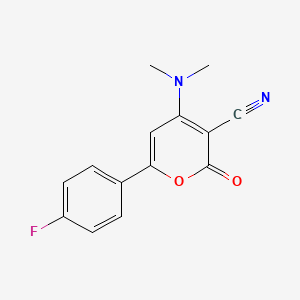
![N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14255100.png)
![4-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14255109.png)
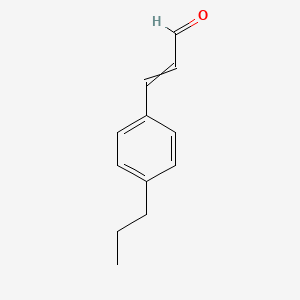
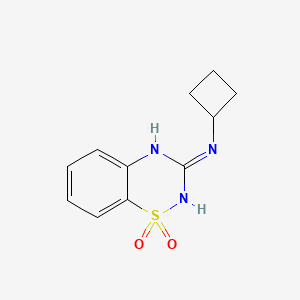
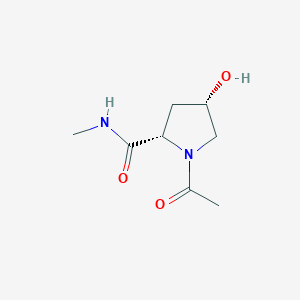
![5,7-Diimino-3,6-bis(2-phenylhydrazinylidene)-3,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B14255124.png)
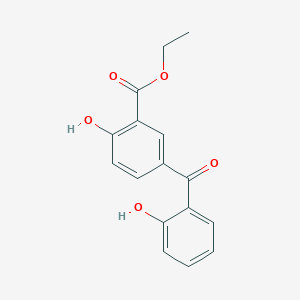
![(3S,4R)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-[(1R)-2-oxo-3-(pyridin-4-ylmethylidene)cyclohexyl]azetidin-2-one](/img/structure/B14255134.png)


